molecular formula C11H11NO B026382 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine CAS No. 106792-29-4

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

Número de catálogo B026382
Número CAS: 106792-29-4
Peso molecular: 173.21 g/mol
Clave InChI: LDUZILRBWUAJLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a compound that has been studied for its potential use in the treatment of hepatocellular carcinoma . It has been developed as a histone deacetylase (HDAC) inhibitor .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine involves a scaffold-hopping design and a multicomponent synthesis approach . A total of 29 compounds were achieved with flexible linkers and zinc-binding groups .


Molecular Structure Analysis

Molecular docking studies have indicated a unique T-shaped conformation of a specific compound (12k) within the series of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridines with the catalytic domain of HDAC1 .


Chemical Reactions Analysis

The compound has been found to exhibit significant therapeutic efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models . It was found to upregulate the acetylation of histone H3 and α-tubulin, leading to apoptosis and autophagy in HCC models .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: HDAC Inhibitors for Cancer Treatment

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine derivatives have been identified as potent histone deacetylase (HDAC) inhibitors . These compounds show promise in treating hepatocellular carcinoma (HCC), with one derivative, compound 12k, demonstrating significant therapeutic efficacy. It inhibits HDAC activity, leading to increased acetylation of histone H3 and α-tubulin, which induces apoptosis and autophagy in cancer cells .

Pharmacology: Drug Development

In pharmacology, these compounds are being explored for their drug development potential. The scaffold-hopping design and multicomponent synthesis approach have yielded a series of compounds with flexible linkers and zinc-binding groups, which are essential features for HDAC inhibitor activity .

Biochemistry: Enzyme Inhibition

Biochemically, the tetrahydrobenzofuro[2,3-c]pyridine scaffold is utilized to create enzyme inhibitors. The molecular docking studies of these compounds reveal unique conformations that interact with the catalytic domain of enzymes, providing insights into enzyme inhibition mechanisms .

Materials Science: Organic Synthesis

In materials science, the compound serves as a building block for organic synthesis. Its derivatives are synthesized through cyclization reactions under acid conditions, leading to new heterocyclic systems that could have applications in material design .

Environmental Science: Potential Ecotoxicological Studies

While direct applications in environmental science are not well-documented, the safety profile and chemical stability of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine suggest potential for ecotoxicological studies to assess environmental impact .

Chemistry: Synthesis of Spiro Compounds

Chemically, the compound is used in the synthesis of spiro[benzofuropyridines], which are a new class of acetylcholinesterase inhibitors. This application is significant in the development of treatments for diseases like Alzheimer’s, where enzyme inhibition plays a crucial role .

Mecanismo De Acción

Direcciones Futuras

The development of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine as a histone deacetylase (HDAC) inhibitor for treating hepatocellular carcinoma (HCC) is a promising area of research . The compound has shown significant therapeutic efficacy in HCC cell lines and xenograft models , suggesting potential for further development and study in this context.

Propiedades

IUPAC Name

1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUZILRBWUAJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552577
Record name 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

CAS RN

106792-29-4
Record name 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine was prepared by the method described by Jaen, J. and Wise, L. D.; J. Heterocycl. Chem. 1987, 1317-1319. To a reaction mixture containing Mg turnings (0.85, 35.41 mmol), a pinch of iodine in THF (5 mL) under N2 atmosphere was added a mixture of 2-bromoanisole (5.0 g, 26.7 mmol) and 1,2-dibromoethane (1.4 g, 8.8 mmol) in (10 mL) THF. When all the magnesium was consumed, a solution of 1-benzyl-4-piperidone (5.0 g, 28.24 mmol) in THF (10 mL) was added dropwise. Following the addition, the solution was refluxed for 20 minutes, and then stirred at room temperature for 2 h. The reaction mixture cooled to 0° C. and 10% HCl was added dropwise until the pH of the mixture was 1-2. The pH was adjusted to 10 with 2N NaOH and extracted with ether (2×100 mL). The organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to furnish 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol (4.5 g, 90%). 1H NMR (200 MHz, CDCl3): δ 2.20 (d, J=17 Hz, 2H), 2.60-3.15 (m, 2H), 3.20-3.50 (m, 4H), 3.90 (s, 3H), 4.20 (d, J=7 Hz, 2H), 6.90-7.05 (m, 2H), 7.20-7.35 (m, 2H), 7.35-7.55 (m, 3H), 7.60-7.80 (m, 2H); m/e=297.
[Compound]
Name
Mg
Quantity
35.41 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate (0.150 g, 0.6493 mmol) and concentrated HCl (10 ml) was refluxed for 18 h. The reaction mixture was cooled to 0° C., quenched with saturated aqueous NaHCO3 (100 mL), and extracted with ethyl acetate (2×50 mL), the organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to furnish 1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine (0.1 g, 46%). 1H NMR (200 MHz, CDCl3): δ 3.15 (m, 4H), 4.40 (m, 2H), 7.35 (m, 2H), 7.51 (m, 2H). MS: 160 (M+).
Name
methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 2
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 3
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 4
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 5
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 6
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.